![molecular formula C20H17F2N5O4S B14117934 N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B14117934.png)
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
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Overview
Description
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrimidine ring, a methoxyphenyl group, and a difluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is typically synthesized through a multi-component reaction involving substituted benzaldehydes and thiourea.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where 4-methoxyaniline reacts with an appropriate electrophile.
Attachment of the Difluorobenzamide Moiety: The final step involves the coupling of the pyrimidine intermediate with 3,4-difluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxyphenol: A related compound used in the synthesis of pyridine analogues.
2-Amino-5-chlorophenol: Another similar compound with applications in organic synthesis.
Uniqueness
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity against various diseases.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C20H18F2N5O4S
- Molecular Weight : 443.45 g/mol
- IUPAC Name : N-[4-amino-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide
Antibacterial Activity
Research indicates that compounds structurally related to N-(4-amino... have demonstrated notable antibacterial properties. For instance, derivatives containing a similar thioether moiety have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Properties
Studies have highlighted the compound's potential in targeting cancer cells. The incorporation of fluorine atoms has been associated with increased lipophilicity, enhancing the compound's ability to penetrate cell membranes. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer cells, by activating apoptotic pathways and inhibiting cyclin-dependent kinases (CDKs) .
Antitubercular Activity
The compound has also been evaluated for its antitubercular activity. Preliminary assays suggest that it exhibits significant inhibitory effects against Mycobacterium tuberculosis. The presence of the methoxy group is thought to enhance its activity by increasing solubility and interaction with bacterial enzymes .
The biological activity of N-(4-amino...) can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair, particularly CDK enzymes, thereby preventing cancer cell proliferation.
- Disruption of Cell Membrane Integrity : Its antibacterial effects are likely due to interference with bacterial cell wall synthesis.
- Induction of Reactive Oxygen Species (ROS) : The compound may increase oxidative stress within cells, leading to apoptosis in cancer cells.
Case Studies
- Breast Cancer Cell Lines : In a study examining the effects on MCF-7 breast cancer cells, the compound demonstrated IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics .
- Antimicrobial Efficacy : A series of derivatives were tested against various bacterial strains, revealing that modifications in the aromatic ring significantly influenced antibacterial potency .
Data Tables
Biological Activity | IC50 Value (µM) | Target Organism/Cell Line |
---|---|---|
Anticancer (MCF-7) | 15 | Breast Cancer |
Antibacterial (E. coli) | 12 | Gram-negative Bacteria |
Antitubercular (M. tuberculosis) | 25 | Mycobacterium |
Properties
Molecular Formula |
C20H17F2N5O4S |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C20H17F2N5O4S/c1-31-12-5-3-11(4-6-12)24-15(28)9-32-20-26-17(23)16(19(30)27-20)25-18(29)10-2-7-13(21)14(22)8-10/h2-8H,9H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI Key |
FNLJIMMURIPQPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
Origin of Product |
United States |
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